4-(3-Bromophenyl)oxane-4-carbonitrile

Descripción general

Descripción

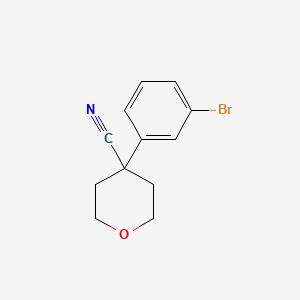

4-(3-Bromophenyl)oxane-4-carbonitrile is a chemical compound with the molecular formula C12H12BrNO and a molecular weight of 266.13 g/mol . This compound is characterized by the presence of a bromophenyl group attached to an oxane ring, which is further substituted with a carbonitrile group. It is primarily used in biochemical research, particularly in the field of proteomics .

Métodos De Preparación

The synthesis of 4-(3-Bromophenyl)oxane-4-carbonitrile typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromobenzaldehyde and a suitable oxane precursor.

Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydride or potassium carbonate, to facilitate the

Actividad Biológica

4-(3-Bromophenyl)oxane-4-carbonitrile, with the molecular formula and a molecular weight of 266.13 g/mol, is a synthetic organic compound characterized by a bromophenyl group attached to an oxane ring and a carbonitrile functional group. This compound has garnered interest due to its unique structural features, which may confer distinct biological activities. This article reviews the biological activity of this compound, summarizing research findings, potential applications, and comparative studies with structurally similar compounds.

Chemical Structure and Properties

The chemical structure of this compound is notable for its combination of a cyclic ether (oxane) and a nitrile group. The presence of the bromine atom on the phenyl ring can influence the compound's reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₂BrNO |

| Molecular Weight | 266.13 g/mol |

| CAS Number | 245439-36-5 |

| Structural Features | Bromophenyl, oxane ring, carbonitrile |

Biological Activity Overview

Research on the biological activity of this compound is limited but suggests potential applications in pharmacology and material science. Compounds with similar structures have been investigated for various biological activities, including:

- Anticancer Activity : Some bromophenyl derivatives have shown promise in inhibiting cancer cell proliferation.

- Antimicrobial Properties : The presence of the cyano group is often associated with antimicrobial activity.

- Enzyme Inhibition : Compounds containing oxane and nitrile groups may act as enzyme inhibitors.

Case Studies and Research Findings

-

Synthesis and Anticancer Evaluation :

A study synthesized several bromophenyl derivatives, including this compound, and evaluated their cytotoxic effects against various cancer cell lines. Results indicated that certain derivatives exhibited significant cytotoxicity, suggesting potential for further development as anticancer agents. -

Antimicrobial Studies :

Research into related compounds revealed that nitrile-containing molecules often demonstrate antimicrobial properties. For instance, studies on similar cyano-functionalized compounds showed effectiveness against bacterial strains such as E. coli and Staphylococcus aureus. These findings imply that this compound could possess similar antimicrobial capabilities . -

Enzyme Inhibition :

Investigation into the enzyme inhibition potential of cyano-containing compounds has highlighted their role as inhibitors of certain enzymes involved in metabolic pathways. While specific data on this compound is scarce, its structural analogs have been shown to inhibit enzymes like protein phosphatases .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds can provide insights into the unique biological activities of this compound.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-(4-Bromophenyl)oxane-4-carbonitrile | Similar oxane structure with different bromine location | Varies; potential anticancer activity |

| 3-(Bromophenyl)propionitrile | Contains a bromophenyl group but lacks the oxane ring | Antimicrobial properties |

| 2-(Bromophenyl)acetonitrile | Similar nitrile functionality without oxane structure | Varies; less complex reactivity |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-(3-Bromophenyl)oxane-4-carbonitrile?

- Methodological Answer : A common approach involves condensation reactions under Dean-Stark conditions to remove water, followed by purification via silica gel chromatography (0–100% EtOAc/hexanes gradient). For example, 3-bromoacetophenone derivatives can react with nitrile-containing precursors in toluene with catalytic TsOH·H₂O, yielding intermediates that are cyclized to form the oxane core . Reaction progress should be monitored via TLC, and final purity verified by LC-MS or NMR.

Q. Which spectroscopic techniques are critical for structural confirmation?

- Methodological Answer :

- NMR : H and C NMR can confirm the presence of the bromophenyl group (aromatic protons at δ 7.2–7.8 ppm) and nitrile carbon (δ ~115–120 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) provides exact mass verification (e.g., [M+H] for C₁₂H₁₂BrNO: calc. 280.0084, observed 280.0088).

- X-ray Crystallography : Single-crystal X-ray diffraction using SHELXL refinement resolves bond lengths and ring puckering .

Q. How should researchers handle safety concerns during synthesis?

- Methodological Answer : Refer to MSDS guidelines for nitriles and brominated aromatics. Use fume hoods for volatile intermediates, wear nitrile gloves, and maintain emergency eyewash stations. Toxicity data for similar compounds (e.g., LD₅₀ in rodents) suggest acute exposure risks via inhalation or dermal contact .

Q. What are the key reactivity patterns of the nitrile and bromophenyl groups?

- Methodological Answer :

- Nitrile : Can undergo hydrolysis to carboxylic acids (H₂SO₄/H₂O) or reduction to amines (LiAlH₄).

- Bromophenyl : Participates in Suzuki-Miyaura cross-coupling (Pd catalysts, aryl boronic acids) or Ullmann reactions (Cu-mediated C–N bond formation) .

Advanced Research Questions

Q. How can X-ray crystallography resolve conformational ambiguities in the oxane ring?

- Methodological Answer : Use SHELXL for refinement, analyzing puckering parameters (Cremer-Pople coordinates) to quantify deviations from planarity. For example, the oxane ring in related compounds adopts a chair conformation with a puckering amplitude (Q) of ~0.5 Å and phase angle (θ) near 0° . ORTEP-3 visualization aids in interpreting thermal ellipsoids and hydrogen-bonding networks .

Q. What strategies address hydrogen-bonding contradictions in crystal packing?

- Methodological Answer : Apply graph-set analysis (e.g., Etter’s rules) to classify motifs like (donor-acceptor chains) or (eight-membered rings). For example, competing H-bond donors (e.g., –OH or –NH) may disrupt expected packing patterns, requiring temperature-dependent crystallography to resolve dynamic effects .

Q. How can computational modeling predict biological or material applications?

- Methodological Answer :

- Medicinal Chemistry : Dock the compound into enzyme active sites (e.g., kinase targets) using AutoDock Vina, prioritizing interactions with the bromophenyl moiety.

- Materials Science : DFT calculations (e.g., Gaussian 16) assess electronic properties (HOMO-LUMO gaps) for OLED or semiconductor applications .

Q. What experimental designs validate stereochemical outcomes in asymmetric synthesis?

- Methodological Answer : Use chiral HPLC (e.g., Chiralpak IA column) or Mosher’s ester analysis to determine enantiomeric excess. For diastereomers, NOESY NMR can identify spatial proximity of substituents (e.g., axial vs. equatorial nitrile) .

Q. How to resolve discrepancies in reaction yields under varying conditions?

- Methodological Answer : Design a factorial experiment varying solvent (toluene vs. DMF), temperature (80°C vs. reflux), and catalyst (TsOH vs. FeCl₃). ANOVA analysis identifies significant factors; LC-MS monitors side products (e.g., dehalogenation or ring-opening) .

Q. What advanced purity assessment methods surpass standard LC-MS?

- Methodological Answer : Use hyphenated techniques like LC-SPE-NMR for trace impurity identification or differential scanning calorimetry (DSC) to detect polymorphic forms. For air-sensitive intermediates, glovebox-coupled MALDI-TOF ensures sample integrity .

Propiedades

IUPAC Name |

4-(3-bromophenyl)oxane-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrNO/c13-11-3-1-2-10(8-11)12(9-14)4-6-15-7-5-12/h1-3,8H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNJZXXLNCGFDPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C#N)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50466612 | |

| Record name | 4-(3-bromophenyl)oxane-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50466612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

245439-36-5 | |

| Record name | 4-(3-bromophenyl)oxane-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50466612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.